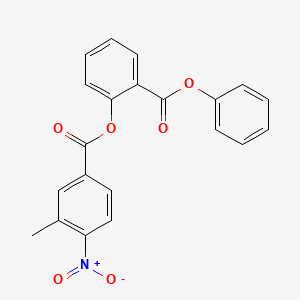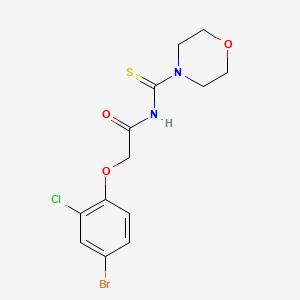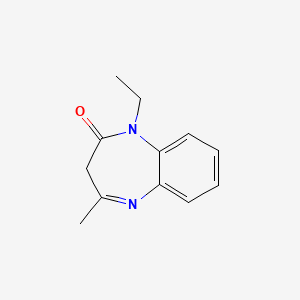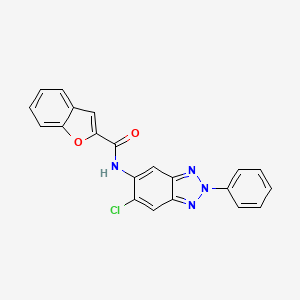
1-(2,6-dichlorobenzyl)-4-(2-naphthylsulfonyl)piperazine
Übersicht
Beschreibung
1-(2,6-dichlorobenzyl)-4-(2-naphthylsulfonyl)piperazine, also known as DNBP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DNBP belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-(2,6-dichlorobenzyl)-4-(2-naphthylsulfonyl)piperazine is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with various cellular targets. For instance, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of the enzyme squalene epoxidase, which is involved in the biosynthesis of ergosterol, a component of fungal cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For instance, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Moreover, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,6-dichlorobenzyl)-4-(2-naphthylsulfonyl)piperazine has several advantages for lab experiments. For instance, it is a relatively stable compound that can be easily synthesized in large quantities. Moreover, this compound has been shown to have low toxicity in vitro and in vivo. However, there are also some limitations to using this compound in lab experiments. For instance, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that specifically target its cellular targets. Moreover, this compound has been shown to have poor solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-(2,6-dichlorobenzyl)-4-(2-naphthylsulfonyl)piperazine. For instance, further studies are needed to elucidate the mechanism of action of this compound and to identify its cellular targets. Moreover, studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo. Furthermore, studies are needed to investigate the potential use of this compound as an antitumor or antifungal agent in animal models. Finally, studies are needed to investigate the potential use of this compound as a therapeutic agent for inflammatory diseases.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been shown to possess antitumor, antifungal, and anti-inflammatory properties. This compound has also been shown to have an inhibitory effect on the growth of cancer cells and to induce apoptosis in cancer cells. Moreover, this compound has been studied for its potential use as an antifungal agent, particularly against Candida albicans. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Further research is needed to fully understand the mechanism of action of this compound and to investigate its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-(2,6-dichlorobenzyl)-4-(2-naphthylsulfonyl)piperazine has been studied for its potential therapeutic applications in various fields of medicine. It has been found to possess antitumor, antifungal, and anti-inflammatory properties. This compound has also been shown to have an inhibitory effect on the growth of cancer cells and to induce apoptosis in cancer cells. Moreover, this compound has been studied for its potential use as an antifungal agent, particularly against Candida albicans. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O2S/c22-20-6-3-7-21(23)19(20)15-24-10-12-25(13-11-24)28(26,27)18-9-8-16-4-1-2-5-17(16)14-18/h1-9,14H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCXZMWVENTKRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-imino-N-[2-(4-morpholinyl)ethyl]-5-oxo-1-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B3615063.png)


![2,2'-[2,6-pyridinediylbis(methylenethio)]bis[N-(2,6-dimethylphenyl)acetamide]](/img/structure/B3615089.png)
![methyl (5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B3615092.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B3615094.png)
![4-bromo-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3615097.png)

![3-({[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2H-chromen-2-one](/img/structure/B3615111.png)

![3-{[(1-benzyl-1H-benzimidazol-2-yl)thio]acetyl}-2H-chromen-2-one](/img/structure/B3615120.png)
![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B3615123.png)
![5-tert-butyl-2-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3615129.png)
![N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B3615130.png)